![molecular formula C30H34N8O3S B2497039 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1020048-10-5](/img/structure/B2497039.png)

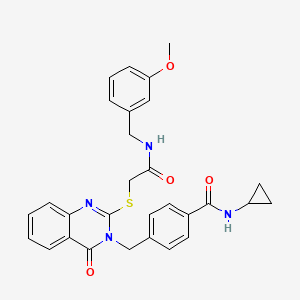

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to a broader class of chemicals known for their complex structures and potential biological activities. Research in this area often explores novel synthetic routes, molecular configurations, and the chemical and physical properties of these compounds to understand their applications and interactions.

Synthesis Analysis

The synthesis of complex [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones and their derivatives involves several novel synthetic routes. A notable method includes a two-step synthesis starting with anthranilonitrile and a hydrazide, leading to compounds with significant affinity for the benzodiazepine receptor, indicating a method for creating potent BZ antagonists (Francis et al., 1991).

Molecular Structure Analysis

The molecular structure of these compounds is deduced based on elemental analysis and spectral data, which is crucial for understanding their chemical behavior and potential biological activity. The synthesis and structural elucidation of novel [1,2,4]triazoloquinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines provide insights into the molecular configurations and possible interactions with biological targets (El‐Kazak & Ibrahim, 2013).

Chemical Reactions and Properties

The chemical reactions involving these compounds showcase their reactivity and the conditions required for their transformations. For example, the formation of [1,2,3]triazoloazines through thermolysis of 5-azinyltetrazoles and their behavior in base-catalyzed H/D-exchange reactions in D2O solution highlights the complexity of their chemical properties (Wentrup, 1978).

Physical Properties Analysis

The study of the physical properties of these compounds, including their solubility, melting points, and stability under various conditions, is essential for their application in further chemical reactions and potential pharmaceutical formulations.

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, potential biological activity, and interactions with other molecules. The antimicrobial activity of novel [1,2,4]triazoloquinazoline derivatives against various organisms suggests a promising area for developing new antimicrobial agents (Antipenko et al., 2009).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Synthetic Approaches and Antimicrobial Activity

Research on pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties and triazoloquinazoline structures, has shown significant antimicrobial activity against various bacterial and fungal strains. These compounds are synthesized through a series of reactions involving α,β-unsaturated ketones and hydrazinyl derivatives, demonstrating the compound's versatility in creating pharmacologically active agents (Hassan, 2013).

Binding Affinity to Receptors

Investigations into triazoloquinazolines have also highlighted their binding affinity to benzodiazepine (BZ) receptors, with certain derivatives exhibiting potent antagonist activity in rat models. These findings suggest the potential of such compounds in developing new therapeutic agents targeting CNS disorders (Francis et al., 1991).

Chemical Transformations and Reactivity

Valence Tautomers and Thermolysis

The study of triazoloazines formed from the thermolysis of azinyltetrazoles, including the synthesis of quinazoline derivatives, provides insights into the thermal and chemical reactivity of such compounds. This research contributes to our understanding of their stability and potential transformations under various conditions (Wentrup, 1978).

Antimicrobial and Antifungal Agents

Thiazolidinones as Antimicrobial Agents

The synthesis of thiazolidinone derivatives and their evaluation against bacterial and fungal strains underscore the antimicrobial potential of compounds with triazoloquinazoline cores. Such studies pave the way for the development of new antimicrobial agents with enhanced efficacy (Patel et al., 2012).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N8O3S/c1-20-16-21(2)37(33-20)11-10-27-32-29-23-17-25(40-3)26(41-4)18-24(23)31-30(38(29)34-27)42-19-28(39)36-14-12-35(13-15-36)22-8-6-5-7-9-22/h5-9,16-18H,10-15,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUOKSQFDCPRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)N5CCN(CC5)C6=CC=CC=C6)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)

![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)

![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)

![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)

![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)

![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)

![2-[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine](/img/structure/B2496978.png)